
(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate
Overview
Description
(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a thiazole ring through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate typically involves the Hantzsch thiazole synthesis. This method includes the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents such as tetrahydrofuran (THF) or 1,4
Biological Activity
The compound (9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate is a synthetic organic molecule that features a fluorenyl group, a thiazole moiety, and a carbamate functional group. This unique structural combination contributes to its potential biological activities, making it an interesting subject for pharmacological research. The thiazole ring, known for its nitrogen and sulfur atoms, enhances the compound's ability to interact with various biological targets, potentially leading to diverse therapeutic applications.
Structural Characteristics
The compound can be described as follows:
- Fluorenyl Group : Provides aromatic properties and influences solubility.
- Thiazole Moiety : Enhances biological activity through interactions with biological macromolecules.
- Carbamate Functional Group : Known for its ability to form hydrogen bonds, influencing the compound's reactivity and solubility.
Pharmacological Potential
Research has indicated that derivatives of thiazole often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties against various pathogens.
- Antioxidant Properties : Some studies suggest that compounds containing thiazole can act as antioxidants, scavenging free radicals.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes.
Case Studies and Research Findings
- Carbonic Anhydrase Inhibition :
- Antioxidant Activity :
-
Antimicrobial Evaluation :
- A series of fluorenyl-hydrazinthiazole derivatives were synthesized and screened for antimicrobial activity against multidrug-resistant strains. While the minimum inhibitory concentration (MIC) against Gram-positive bacteria was above 256 μg/mL for most compounds, some exhibited promising activity .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Methylthiazole | Thiazole ring | Antimicrobial | Simpler structure |
Fluorene Derivatives | Fluorene core | Anticancer | Varied substituents |
Phenylthiazole | Phenyl and thiazole | Antifungal | Lacks carbamate functionality |
This table illustrates the diversity within thiazole-containing molecules while emphasizing the unique combination of functionalities present in this compound.
The synthesis of this compound typically involves several key steps:
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Synthesis Route :
- The compound is synthesized through reactions involving fluorenyl methyl chloroformate and appropriate amines under controlled conditions to ensure high yield and purity.
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Mechanism of Action :
- The fluorenyl group interacts with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate enzyme activity and lead to various biological effects.
Scientific Research Applications
Chemical Properties and Structure
The compound features a fluorenyl group linked to a thiazole moiety through a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 276.32 g/mol. The presence of both aromatic and heterocyclic components contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate has shown potential as an anticancer agent . Research indicates that it may inhibit specific cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose-response relationships.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis |
HeLa | 15.3 | Inhibition of CDK9 |
HT-29 | 8.7 | Disruption of microtubule assembly |
This compound's mechanism involves the inhibition of CDK9, leading to decreased expression of anti-apoptotic proteins and subsequent cancer cell death.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against multidrug-resistant strains of bacteria. The compound was effective in reducing virulence factors in pathogens such as Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms .
Biochemical Research
The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and cellular pathways. Its ability to interact with various biological targets makes it suitable for studying protein-protein interactions and enzyme kinetics .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, with detailed analysis revealing that the compound induced apoptosis through caspase activation pathways .
Case Study 2: Overcoming Drug Resistance
Another investigation focused on the compound's ability to reverse drug resistance in cancer cells treated with conventional chemotherapeutics like paclitaxel. The study found that co-treatment with this compound enhanced the efficacy of these drugs, suggesting its potential role in combination therapies for resistant cancers .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbamate Group
The carbamate nitrogen undergoes nucleophilic substitution under basic or acidic conditions, enabling functional group interconversion:
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Aminolysis : Reacts with amines (e.g., propargylamine) to form substituted urea derivatives.
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Hydrolysis : Cleaved under acidic (e.g., HCO₂H) or basic conditions to release free amines, as demonstrated in solid-phase peptide synthesis (SPPS) .
Example :
text(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate + Propargylamine → (9H-Fluoren-9-yl)methyl prop-2-ynylcarbamate + Thiazol-2-amine Conditions: THF, 0°C → rt, 2 hrs[6]
Thiazole Ring Functionalization
The thiazole moiety participates in electrophilic and cycloaddition reactions:
Electrophilic Aromatic Substitution
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Halogenation : Reacts with bromine or chlorine at the C-4/C-5 positions of the thiazole ring .
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Nitration : Forms nitro derivatives under mixed acid conditions (HNO₃/H₂SO₄) .
Table 1: Hantzsch Reaction Derivatives and Yields
Derivative | Reagent | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
4b | Chloroacetone | THF | 6 | 78 |
4c | 1,3-Dichloroacetone | THF | 16 | 78 |
4e | Ethyl 2-bromoacetophenone | THF | 0.5 | 89 |
4g | 2-Bromo-4′-chloroacetophenone | THF | 5 | 75 |
Table 2: Deprotection Efficiency
Substrate | Reagent | Time (h) | Purity (%) |
---|---|---|---|
Fmoc-Orn(Boc)-6ABTC (4 ) | 95% HCO₂H | 12 | >99 |
Fmoc-Lys(Boc)-6ABTC (5 ) | 95% HCO₂H | 12 | >99 |
Catalytic Hydrogenation
The fluorenyl group remains stable under hydrogenation conditions, while the thiazole ring can be reduced:
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Thiazole → Thiazolidine : Achieved using H₂/Pd-C in ethanol.
Biological Activity Modulation via Structural Modifications
Derivatives synthesized via the above reactions show enhanced bioactivity:
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Antimicrobial Activity : MIC values against Gram-positive bacteria range from 64–256 μg/mL for chlorophenyl-substituted derivatives .
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Enzyme Inhibition : Carbonic anhydrase inhibition (IC₅₀ = 0.89 μM) observed in triazole analogs .
Stability and Reactivity Trends
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (9H-fluoren-9-yl)methyl thiazol-2-ylcarbamate?
The compound can be synthesized via carbamate coupling reactions, leveraging the reactivity of the fluorenylmethyl (Fmoc) group. For example, thiazole derivatives may be functionalized through nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-aminothiazole with Fmoc-protected chloroformate derivatives under anhydrous conditions in the presence of a base like triethylamine. Reaction progress is monitored via TLC or HPLC, and purification is achieved through silica gel chromatography using gradients of ethyl acetate/hexane .
Q. How should researchers safely handle this compound given its toxicity profile?
Safety data indicate acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization risks. Researchers must use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should occur in a fume hood with HEPA filtration to minimize aerosol exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Store the compound in a desiccator at 4°C to prevent hydrolysis .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the Fmoc group (δ ~4.3 ppm for the methylene protons) and thiazole ring protons (δ 7.2–8.1 ppm).
- HR-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+Na]⁺).
- FT-IR : Carbamate C=O stretches appear at ~1700 cm⁻¹, and thiazole C=N vibrations near 1600 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer behavior. Exact exchange terms improve accuracy for thermochemical properties like electron affinity and ionization potential . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate interactions in DMSO or THF .
Q. What experimental design considerations address contradictions in stability data?
Discrepancies in decomposition temperatures (e.g., reported ranges of 150–170°C) may arise from moisture sensitivity or impurities. Design experiments with rigorous drying protocols (e.g., molecular sieves in reactions) and characterize purity via HPLC (>98%). Accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) using TGA/DSC can clarify degradation pathways .
Q. How does the compound behave in self-assembled monolayers (SAMs) at varying temperatures?
Scanning tunneling microscopy (STM) at liquid/solid interfaces (e.g., 1-phenyloctane on HOPG) reveals temperature-dependent packing. At 25°C, ordered 2D networks form via fluorenyl π-π stacking; higher temperatures (>40°C) disrupt ordering due to increased thermal motion. Thermodynamic models (e.g., Langmuir adsorption) quantify surface coverage changes .
Q. What crystallographic challenges arise in resolving its solid-state structure?
Disorder in the thiazole or Fmoc groups complicates X-ray refinement. Use single crystals grown via slow vapor diffusion (e.g., hexane into DCM) and collect data at low temperatures (123 K) to minimize thermal motion. SHELXL refinement with anisotropic displacement parameters for non-H atoms improves R-factors (<0.05) .
Q. How do substituents on the thiazole ring modulate biological activity?
Structure-activity relationship (SAR) studies compare analogs with halogens or alkyl groups at the thiazole 4-position. Assays (e.g., enzyme inhibition) show electron-withdrawing groups (Cl, Br) enhance binding to cysteine proteases, while bulky substituents reduce solubility. Molecular docking (AutoDock Vina) validates interactions with active-site residues .
Q. Methodological Notes
- Synthetic Optimization : Replace traditional column chromatography with flash chromatography (C18 reverse-phase) for faster purification .
- Safety Compliance : Use closed-system reactors (e.g., Schlenk lines) to handle air-sensitive intermediates .
- Data Validation : Cross-reference computational predictions (DFT) with experimental UV-Vis and cyclic voltammetry to confirm electronic transitions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1,3-thiazol-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-18(20-17-19-9-10-23-17)22-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHZDZGNELTVOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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